Cas no 98977-36-7 (1-Boc-3-piperidone)
1-Boc-3-piperidone Chemical and Physical Properties
Names and Identifiers
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- 1-Boc-3-Piperidinone
- 1-(tert-Butoxycarbonyl)-3-piperidone~tert-Butyl 3-oxo-1-piperidinecarboxylate
- T-BUTYL-3-PIPERIDONE-1-CARBOXYLATE
- TERT-BUTYL 3-OXOPIPERIDINE-1-CARBOXYLATE
- N-Boc-3-piperidone
- N-BOC-3-PIPERIDINONE
- N-(TERT-BUTOXYCARBONYL)-3-PIPERIDINONE
- 3-OXOPIPERIDINE, N-BOC PROTECTED
- 3-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1-PIPERIDINECARBOXYLIC ACID, 3-OXO-, 1,1-DIMETHYLETHYL ESTER
- tert-butyl-3-oxopiperidine-1-carboxylate
- 1-(tert-Butoxycarbonyl)-3-piperidone
- 1-Boc-3-piperidone
- 1-N-Boc-3-Piperidone
- tert-Butyl 3-Oxo-1-piperidinecarboxylate
- 3-Oxo-1-piperidinecarboxylic Acid tert-Butyl Ester
- 1-BOC-PIPERIDIN-3-ONE
- tert-butyl 3-oxopiperidinecarboxylate
- 1-(tert-butoxycarbonyl)-3-piperidinone
- PubChem8385
- N-BOC 3-
- N-Boc-piperidin-3-one
- J-524566
- AM20120402
- Z838921566
- 3-oxo-piperidine-1-carboxylic acid t-butyl ester
- (tert-Butoxycarbonyl)piperidin-3-one
- SY001988
- N-t-butyloxycarbonyl-3-piperidone
- 3-oxopiperidine-1-carboxylic acid tert-butyl ester
- t-butyl 3-oxopiperidin-1-carboxylate
- MFCD01631193
- AS-12821
- N-BOC-piperidine-3-one
- HY-40020
- 98977-36-7
- DTXSID40373568
- N-t-butoxycarbonyl-3-ketopiperidine
- EN300-55665
- 1-tert-butoxycarbonyl-3-piperidinone
- Tert-Butyl 3-oxopiperadine Carboxylate
- 1,1-dimethylethyl 3-oxo-1-piperidinecarboxylate
- 1-tert-Butoxycarbonylpiperidin-3-one
- N-BOC 3-piperidone
- 1-(t-butoxycarbonyl)-3-piperidone
- N-t-butoxycarbonyl-3-oxopiperidine
- 1-tert-butoxycarbonyl-3-piperidone
- PB12238
- t-butyl 3-oxo-1-piperidinecarboxylate
- CS-D0647
- t-Butyl 3-oxo-1-piperidine-carboxylate
- SCHEMBL13160
- F0001-2328
- PIPERIDIN-3-ONE, N-BOC PROTECTED
- tert-butyl 3-oxo-piperidine-1-carboxylate
- AKOS004910717
- 1-Boc-3-piperidone, 97%
- AC-28248
- FT-0601675
- tert-butyl 3-oxopiperidine-1-carboxylate pound>>n-boc-3-piperidone
- BB 0257411
- BCP23108
- B3309
- RIFXIGDBUBXKEI-UHFFFAOYSA-N
- 1-Boc-3-Piperidone,98%
- 3-Oxopiperidine;BOC-3-PIPERIDONE;N-Boc-3-piperidone;1-BOC-3-PIPERID...
- Ibrutinib Impurity 22
- 1-Boc-3-Piperidone CAS Number 98977-36-7 with a Favorable and Reasonable Price
- DB-363343
- 1-boc-3-oxopiperidine
- ALBB-006250
- 1,1-Dimethylethyl 3,6-dihydro-5-hydroxy-1(2H)-pyridinecarboxylate
- ZMG54W5LGC
- DB-013701
- BBL104412
- STK503787
-
- MDL: MFCD01631193
- Inchi: 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-7H2,1-3H3
- InChI Key: RIFXIGDBUBXKEI-UHFFFAOYSA-N
- SMILES: O(C(N1CC(CCC1)=O)=O)C(C)(C)C
- BRN: 5936353
Computed Properties
- Exact Mass: 199.12100
- Monoisotopic Mass: 199.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.6
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.099
- Melting Point: 36.0 to 40.0 deg-C
- Boiling Point: 289.8±33.0 °C at 760 mmHg
- Flash Point: >110 ºC
- Refractive Index: 1.481
- Water Partition Coefficient: It is insoluble in water.
- PSA: 46.61000
- LogP: 1.52430
- Solubility: Insoluble in water
1-Boc-3-piperidone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- HazardClass:KEEP COLD
- Storage Condition:0-10°C
1-Boc-3-piperidone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Boc-3-piperidone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650811-5G |
1-Boc-3-piperidone |
98977-36-7 | 5g |
¥273.86 | 2023-12-01 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650811-25G |
1-Boc-3-piperidone |
98977-36-7 | 25g |
¥708.37 | 2023-12-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824025-100g |
N-BOC-3-piperidone |
98977-36-7 | 98% | 100g |
539.00 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0735-5g |
N-Boc-3-piperidone |
98977-36-7 | 97% | 5g |
84.8CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0735-25g |
N-Boc-3-piperidone |
98977-36-7 | 97% | 25g |
339.22CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0735-100g |
N-Boc-3-piperidone |
98977-36-7 | 97% | 100g |
1017.65CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43920-5g |
1-Boc-3-piperidone |
98977-36-7 | 5g |
¥46.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43920-25g |
1-Boc-3-piperidone |
98977-36-7 | 25g |
¥126.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43920-100g |
1-Boc-3-piperidone |
98977-36-7 | 100g |
¥486.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43920-500g |
1-Boc-3-piperidone |
98977-36-7 | 500g |
¥2676.0 | 2021-09-08 |
1-Boc-3-piperidone Suppliers
1-Boc-3-piperidone Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Piperidines Piperidinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Piperidines Piperidinecarboxylic acids and derivatives Piperidinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on 1-Boc-3-piperidone
Professional Introduction to Compound with CAS No. 98977-36-7 and Product Name: 1-Boc-3-piperidone
The compound identified by the chemical abstracts service number CAS No. 98977-36-7 and the product name 1-Boc-3-piperidone represents a significant molecule in the realm of pharmaceutical chemistry. This compound, featuring a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a piperidone core, has garnered attention due to its utility in synthetic organic chemistry and medicinal applications. The Boc group is particularly valued for its stability under basic conditions, making it an excellent choice for protecting amine functionalities during multi-step syntheses. The 3-piperidone moiety, on the other hand, introduces a structural framework that is frequently encountered in biologically active molecules, suggesting potential therapeutic relevance.
In recent years, there has been a surge in research focusing on heterocyclic compounds, particularly those incorporating piperidine derivatives, due to their prevalence in natural products and synthetic drugs. The 1-Boc-3-piperidone structure aligns well with this trend, offering a versatile scaffold for drug discovery. Its unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. For instance, the presence of both the Boc-protected amine and the piperidone ring allows for selective modifications at different sites, enabling chemists to tailor the compound for specific biological targets.
One of the most compelling aspects of 1-Boc-3-piperidone is its role in the development of novel therapeutic agents. Piperidine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, often with high affinity and selectivity. The Boc group, while primarily serving as a protecting agent, can also influence the overall properties of the molecule, such as solubility and metabolic stability. These factors are critical when designing drug candidates intended for clinical use.
Recent studies have highlighted the importance of 1-Boc-3-piperidone in the synthesis of small-molecule inhibitors targeting various diseases. For example, researchers have utilized this compound as a building block in the development of inhibitors for enzymes involved in cancer metabolism. The piperidone core is particularly interesting because it can mimic natural substrates or transition states, thereby facilitating tight binding to biological targets. Additionally, the Boc-protected amine provides a handle for further functionalization, allowing chemists to introduce additional groups that enhance binding affinity or modulate pharmacokinetic properties.
The versatility of 1-Boc-3-piperidone extends beyond its use as an intermediate in drug synthesis. It has also been employed in materials science and catalysis, where its structural features contribute to unique properties in polymers or metal-organic frameworks. The ability to precisely control molecular architecture through well-established synthetic methodologies has made compounds like 1-Boc-3-piperidone indispensable tools for researchers across multiple disciplines.
In conclusion, the compound with CAS No. 98977-36-7 and product name 1-Boc-3-piperidone represents a cornerstone in modern chemical synthesis and pharmaceutical development. Its unique structural features—combining a stable protecting group with a biologically relevant heterocyclic core—make it an invaluable asset for chemists working on drug discovery and material science applications. As research continues to uncover new applications for this compound, its significance is likely to grow further, solidifying its place as a key player in synthetic chemistry.
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